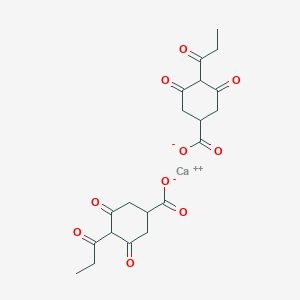

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate involves the reaction of 3,5-dioxo-4-propionylcyclohexanecarboxylate with calcium acetate in an aqueous solution . The process includes the following steps:

- Preparing a 20-30% mass percent calcium acetate aqueous solution.

- Adding 3,5-dioxo-4-propionylcyclohexanecarboxylate to the calcium acetate solution in a mass ratio of 10-20:1.

- Adding 0.5-2% mass percent of a lipase catalyst such as Novozyme435, Lipozyme RMIM, or Lipozyme TLIM.

- Reacting the mixture for 2-10 hours at 30-80°C with stirring at 800 rpm.

- Filtering and recovering the lipase catalyst.

- Cooling and precipitating the this compound .

Industrial Production Methods

The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of organic solvents and ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in plant biology research to study its effects on plant growth and development.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Utilized in agriculture to enhance crop yield and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate involves the inhibition of gibberellin biosynthesis in plants. Gibberellins are plant hormones responsible for promoting growth. By inhibiting gibberellin biosynthesis, the compound reduces shoot elongation and enhances stress resistance in plants . The molecular targets and pathways involved include the 3β- and 2β-hydroxylation steps in gibberellin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Prohexadione: A similar compound with comparable plant growth-regulating properties.

Cimectacarb: Another plant growth regulator with a similar mechanism of action.

Uniqueness

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate is unique due to its high efficacy in inhibiting gibberellin biosynthesis and its environmentally friendly production process. Its ability to enhance disease resistance and stress tolerance in plants makes it a valuable tool in agriculture .

Biological Activity

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, commonly known as prohexadione calcium (CAS Number: 127277-53-6), is a plant growth regulator that primarily inhibits gibberellin biosynthesis in plants. This article explores its biological activity, mechanisms of action, and effects on various plant species through detailed research findings and case studies.

Prohexadione calcium acts as an inhibitor of the enzyme kaurene oxidase, which is crucial in the gibberellin biosynthetic pathway. By blocking this enzyme, prohexadione calcium reduces the levels of active gibberellins (GAs) in plants, thereby affecting growth processes such as stem elongation and leaf expansion. The compound has been shown to induce structural resistance to various plant stresses and diseases.

Inhibition of Gibberellin Biosynthesis

Research indicates that prohexadione calcium significantly reduces the levels of gibberellins in treated plants. A study on spinach (Spinacia oleracea) demonstrated that treatment with prohexadione calcium resulted in decreased levels of GA1 and GA8 while accumulating other GAs such as GA53 and GA44 . The inhibition of gibberellin biosynthesis leads to reduced stem elongation and altered growth patterns, which can enhance crop yield under specific conditions.

Effects on Crop Yield and Growth

A comprehensive study evaluated the effects of prohexadione calcium on peanut crops. The results indicated that application rates of 0.75x and 1.0x significantly reduced mainstem height compared to non-treated controls, while pod yield remained comparable across treatments . This suggests that while vegetative growth is suppressed, reproductive outcomes can be maintained or even improved.

Table 1: Effects of Prohexadione Calcium on Plant Growth

| Plant Species | Treatment Concentration | Effect on Stem Height | Effect on Pod Yield |

|---|---|---|---|

| Spinach | N/A | Reduced | N/A |

| Peanut | 0.75x | Significant reduction | Comparable |

| Rice | N/A | Reduced | N/A |

Study on Spinach

In a controlled environment, spinach plants treated with prohexadione calcium exhibited a significant reduction in stem elongation under long-day conditions. The study quantified various gibberellins using gas chromatography, revealing that the primary active GA for stem elongation was GA1 . This case highlights the potential for using prohexadione calcium to manage growth in leafy vegetables.

Peanut Crop Management

A multi-state project assessed the economic viability of prohexadione calcium in peanut cultivation. The findings indicated that while the compound effectively managed canopy growth, it did not adversely affect pod yield across various locations. This suggests that prohexadione calcium can be an effective tool for growers looking to optimize peanut production without sacrificing yield .

Properties

IUPAC Name |

calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZAPFZGSHYFGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.